2-Bromo-5-chloropyridine-4-carboxaldehyde

Overview

Description

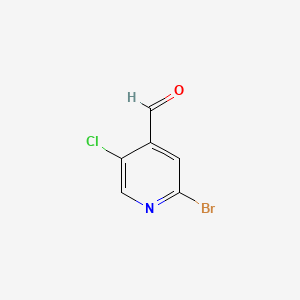

2-Bromo-5-chloropyridine-4-carboxaldehyde is a heterocyclic organic compound with the molecular formula C6H3BrClNO and a molecular weight of 220.45 g/mol . This compound is characterized by a pyridine ring substituted with bromine, chlorine, and a formyl group. It is primarily used in chemical research and synthesis due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloropyridine-4-carboxaldehyde typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of pyridine-4-carboxaldehyde. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloropyridine-4-carboxaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

Substitution Products: Various substituted pyridine derivatives.

Oxidation Products: Pyridine-4-carboxylic acid derivatives.

Reduction Products: Pyridine-4-methanol derivatives.

Coupling Products: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

2-Bromo-5-chloropyridine-4-carboxaldehyde is utilized in several scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.

Biology: Used in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential in drug discovery and development.

Industry: Employed in the synthesis of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloropyridine-4-carboxaldehyde involves its reactivity towards nucleophiles and electrophiles due to the presence of electron-withdrawing halogen atoms and the formyl group. These functional groups facilitate various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-2-chloropyridine-4-carboxaldehyde

- 2-Bromo-4-chloropyridine-3-carboxaldehyde

- 4-Bromo-2-chloropyridine-3-carboxylic acid

- 3-Bromo-5-chloro-4-hydroxybenzaldehyde

- 5-Bromo-2-chloropyridine-3-carbonitrile

Uniqueness

2-Bromo-5-chloropyridine-4-carboxaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceuticals .

Biological Activity

2-Bromo-5-chloropyridine-4-carboxaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is often utilized as an intermediate in the synthesis of various pharmaceuticals, including those targeting cancer and microbial infections. This article explores the biological activities associated with this compound, including its anticancer and antimicrobial properties, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves the bromination and chlorination of pyridine derivatives followed by formylation reactions. Various methods have been reported in the literature for its preparation, emphasizing its versatility as a synthetic building block in organic chemistry .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from this compound. For instance, derivatives incorporating this scaffold were tested against human lung adenocarcinoma (A549) cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with some reducing cell viability to 66% compared to control groups treated with standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | A549 | 12 | High selectivity for cancer cells |

| Compound B | HSAEC1-KT | 45 | Moderate cytotoxicity on non-cancerous cells |

| Compound C | A549 | 8 | Comparable to cisplatin |

The structure-activity relationship (SAR) studies suggested that modifications to the amino groups significantly affected the cytotoxic properties, indicating the importance of specific functional groups in enhancing biological activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound and its derivatives have been evaluated for antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. Some derivatives demonstrated promising results, particularly against strains resistant to standard antibiotics like linezolid .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Notes |

|---|---|---|---|

| Compound D | MRSA | 32 | Effective against resistant strains |

| Compound E | E. coli | 64 | Moderate activity observed |

Case Studies

A notable case study involved the evaluation of a series of compounds based on the structure of this compound for their dual action against both cancerous cells and resistant bacterial strains. The study revealed that compounds with both anticancer and antimicrobial properties could be developed, offering a dual therapeutic approach .

Properties

IUPAC Name |

2-bromo-5-chloropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-6-1-4(3-10)5(8)2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHVMEJUYJSWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670315 | |

| Record name | 2-Bromo-5-chloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921630-14-0 | |

| Record name | 2-Bromo-5-chloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.